N-Boc-N-methyl-O4-acetyl-L-tyrosine DCHA
Description
Significance of N-Methylated and Protected Amino Acid Derivatives in Contemporary Chemical Biology and Peptide Science
The strategic modification of amino acids is a cornerstone of modern chemical biology and peptide science. Protecting reactive functional groups is an essential prerequisite for the controlled, stepwise synthesis of peptides, preventing unwanted side reactions and polymerization. springernature.com The tert-butyloxycarbonyl (Boc) group is a well-established, acid-labile protecting group for the α-amino function, forming the basis of a major strategy in solid-phase peptide synthesis (SPPS). researchgate.netnbinno.com Its use allows for precise control over the peptide elongation process. nbinno.com Similarly, protecting reactive side chains, such as the phenolic hydroxyl group of tyrosine, is mandatory to ensure the integrity of the final peptide sequence. peptide.com
The formulation of these derivatives as dicyclohexylammonium (B1228976) (DCHA) salts is a practical consideration that enhances their utility. bachem.com Many protected amino acid free acids are oils or are difficult to crystallize, making them challenging to purify and handle. bachem.com The formation of a DCHA salt often yields a stable, crystalline solid that is easier to manage and store, ensuring high purity of the starting material for synthesis. bachem.comuoa.gr
| Component | Chemical Group | Primary Function in Peptide Synthesis |
|---|---|---|
| N-Boc | tert-Butyloxycarbonyl | Protects the α-amino group from unwanted reactions; removed with mild acid. nbinno.com |
| N-methyl | Methyl | Modifies peptide backbone to increase protease resistance, influence conformation, and improve bioavailability. nbinno.comacs.orgresearchgate.net |
| O4-acetyl | Acetyl | Protects the tyrosine side-chain hydroxyl group during peptide coupling reactions. springernature.compeptide.com |
| L-tyrosine | Amino Acid Core | Provides the foundational structure of the amino acid residue to be incorporated. |
| DCHA | Dicyclohexylamine (B1670486) | Forms a stable, crystalline salt, improving handling, purification, and shelf-life of the building block. bachem.com |
Historical Context and Evolution of N-Boc-N-methyl-O4-acetyl-L-tyrosine DCHA as a Research Building Block
The existence of this compound is not the result of a single discovery but rather the culmination of several decades of advances in organic and peptide chemistry. Its conceptual origin is tied to the development of solid-phase peptide synthesis (SPPS) by R. Bruce Merrifield, a technology that necessitated a toolbox of amino acids with temporary (N-α) and permanent (side-chain) protecting groups. The Boc group was central to the original "Boc/Bzl" protection strategy that dominated the field for many years. peptide.com
The drive to create N-methylated derivatives arose from nature itself. Researchers identified many nonribosomal peptides, such as the immunosuppressant cyclosporin (B1163) A, that contained N-methylated residues and exhibited potent biological activity and high stability. acs.org This inspired synthetic chemists to develop methods for preparing optically pure N-methylated amino acids to mimic these natural structures and enhance the properties of synthetic peptides. benthamdirect.comnih.gov The goal was to create "peptidomimetics"—molecules that retain the therapeutic activity of peptides but possess improved drug-like properties.
The final components, the O-acetyl and DCHA salt forms, reflect the practical refinement of these synthetic building blocks. As chemists undertook the synthesis of increasingly complex peptides, the need for fully protected, stable, and easy-to-handle monomers became paramount. The specific combination of Boc, N-methyl, and O-acetyl modifications on a tyrosine scaffold, formulated as a DCHA salt, represents a mature and highly optimized reagent designed for the efficient and reliable incorporation of this unique residue into a target peptide sequence.
Overview of Key Research Domains Utilizing this compound
The primary application for this compound is as a specialized building block in solid-phase and solution-phase peptide synthesis. Its use is concentrated in research domains that require the precise control of peptide structure to achieve specific biological outcomes.
Medicinal Chemistry and Drug Discovery : This is the most significant area of application. Researchers incorporate N-methylated tyrosine into peptide sequences to develop novel therapeutics with enhanced pharmacokinetic profiles. nih.govresearchgate.net The resulting peptides often exhibit greater stability against enzymatic breakdown in the body and improved cell penetration. acs.orgresearchgate.net This is particularly valuable in developing enzyme inhibitors, receptor antagonists, and agonists where a specific conformation is key to activity. benthamdirect.comnih.gov
Chemical Biology : In this field, the compound is used to create molecular probes to study biological processes. Tyrosine is a key residue in cell signaling, as its hydroxyl group can be phosphorylated by kinases. nih.gov By incorporating an N-methylated tyrosine, researchers can investigate how the local conformation and hydrogen-bonding capabilities at that position affect phosphorylation events and subsequent protein-protein interactions. N-methyl-L-tyrosine has also been investigated as a non-competitive inhibitor of certain enzymes, such as L-amino acid oxidase, highlighting its utility in studying enzyme mechanisms. nih.gov
Structural Biology : The conformational constraints imposed by the N-methyl group are of great interest to structural biologists. nbinno.com Incorporating this residue allows for systematic studies on how N-methylation influences peptide secondary structures, such as helices and sheets, and the stability of specific folds. benthamdirect.comnbinno.com This knowledge helps in the rational design of peptides and proteins with novel, predictable three-dimensional structures and functions ("foldamers"). benthamdirect.com
| Property | Effect of N-Methylation | Reference |
|---|---|---|
| Proteolytic Stability | Increases resistance to degradation by proteases. | nbinno.comacs.org |
| Conformation | Restricts backbone flexibility, can induce specific secondary structures (e.g., β-turns). | nbinno.com |
| Membrane Permeability | Generally increases lipophilicity, which can improve cell penetration and bioavailability. | benthamdirect.comacs.orgresearchgate.net |
| Receptor Binding | Can optimize binding affinity and specificity by locking the peptide into a bioactive conformation. | nbinno.comnih.gov |
| Hydrogen Bonding | Eliminates the amide N-H as a hydrogen bond donor, disrupting structures like α-helices and β-sheets. | nbinno.com |
Properties
IUPAC Name |
3-(4-acetyloxyphenyl)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoic acid;N-cyclohexylcyclohexanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO6.C12H23N/c1-11(19)23-13-8-6-12(7-9-13)10-14(15(20)21)18(5)16(22)24-17(2,3)4;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h6-9,14H,10H2,1-5H3,(H,20,21);11-13H,1-10H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEFXLODFGOQLTF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=C(C=C1)CC(C(=O)O)N(C)C(=O)OC(C)(C)C.C1CCC(CC1)NC2CCCCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H46N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
518.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations of N Boc N Methyl O4 Acetyl L Tyrosine Dcha
Strategies for the Preparation of N-Methylated Tyrosine Precursors
The synthesis of the target compound begins with the preparation of N-methylated tyrosine. N-methylation can enhance the pharmacokinetic properties of peptide-based drugs by increasing their stability against proteolytic degradation and improving membrane permeability. nih.gov Two prominent methods for the N-methylation of L-tyrosine derivatives are the 5-oxazolidinone-mediated synthesis and reductive amination.
N-Methylation Routes to L-Tyrosine Derivatives
5-Oxazolidinone-Mediated Synthesis: This strategy provides a unified approach for synthesizing N-methyl derivatives of amino acids, including those with reactive side chains like tyrosine. nih.govresearchgate.net The process involves the formation of a 5-oxazolidinone (B12669149) intermediate from an N-protected amino acid (such as with Fmoc or Z groups) by reacting it with formaldehyde, often in the presence of an acid catalyst like p-toluenesulfonic acid. researchgate.net This intermediate is then subjected to reductive ring-opening. Treatment with a reducing agent like triethylsilane (Et3SiH) in the presence of a strong acid such as trifluoroacetic acid (TFA) opens the ring to yield the N-methylated amino acid. researchgate.net This method is advantageous for its efficiency and applicability to a wide range of amino acids. nih.gov
Reductive Amination: Reductive amination is another key method for producing N-methylated amines and amino acids. nih.govresearchgate.net This process typically involves the reaction of the primary amine of the amino acid with an aldehyde, such as formaldehyde, to form an intermediate imine or a related species, which is then reduced in situ to the secondary amine. chemrxiv.org While this is a well-established methodology, chemical synthesis of N-methylated amino acids through this route can sometimes be limited by incomplete enantiopurity, low yields, or over-methylation. nih.gov Biocatalytic approaches using enzymes like N-methyl-L-amino acid dehydrogenase have been developed to overcome these limitations, offering a one-step conversion from precursors to the desired N-methylated amino acid with high stereoselectivity. nih.gov
Table 1: Comparison of N-Methylation Routes for L-Tyrosine Derivatives
| Feature | 5-Oxazolidinone-Mediated Synthesis | Reductive Amination |
|---|---|---|
| Intermediate | Cyclic 5-oxazolidinone nih.govresearchgate.net | Imine/Shiff base (in situ) chemrxiv.org |
| Methyl Source | Formaldehyde researchgate.net | Formaldehyde or other methylating agents researchgate.net |
| Key Reagents | Acid catalyst (e.g., p-TsOH), Reducing agent (e.g., Et3SiH/TFA) researchgate.net | Reducing agent (e.g., sodium triacetoxyborohydride) researchgate.net |
| Advantages | Efficient, applicable to many amino acids, provides good stereochemical control nih.govresearchgate.net | Can be performed as a one-pot reaction, biocatalytic options available for high stereoselectivity researchgate.netnih.gov |
| Potential Issues | Requires pre-protection of the N-terminus (e.g., with Fmoc/Z group) researchgate.net | Risk of over-methylation, potential for racemization with chemical methods nih.gov |
Regioselective O-Acetylation of the Tyrosine Phenolic Hydroxyl Group
The phenolic hydroxyl group of tyrosine is a crucial site for modification but requires careful, selective protection to avoid unwanted reactions at the amino or carboxyl groups. nih.gov O-acetylation serves to protect this hydroxyl group during subsequent synthetic steps. Achieving regioselectivity—acylating only the phenolic oxygen—is paramount.
Formation and Utility of the Dicyclohexylammonium (B1228976) Salt in Compound Stability and Handling
In peptide synthesis, protected amino acids are often oily or difficult to crystallize, which complicates their purification and handling. bachem.com To address this, they are frequently converted into crystalline salts. The dicyclohexylammonium (DCHA) salt of N-Boc-N-methyl-O4-acetyl-L-tyrosine is formed for these reasons.
The formation of DCHA salts is a preferred strategy when the free acid form of a protected amino acid is unstable or not available in a crystalline form. bachem.com The salt formation increases the compound's stability, facilitates purification through crystallization, and makes the powdered solid easier to handle and weigh accurately. bachem.compeptide.com Before the amino acid derivative can be used in a subsequent coupling reaction (e.g., peptide synthesis), the free acid must be regenerated. This is typically accomplished by dissolving the DCHA salt in an organic solvent like dichloromethane (B109758) (DCM) or ethyl acetate (B1210297) and extracting it with a cold, aqueous acid solution, such as potassium hydrogen sulfate (B86663) (KHSO4) or phosphoric acid. bachem.compeptide.compeptide.com This process protonates the carboxylate, leaving the free acid in the organic layer, while the dicyclohexylammonium salt remains in the aqueous phase.
Protective Group Chemistry in the Synthesis of N-Boc-N-methyl-O4-acetyl-L-tyrosine DCHA
The synthesis of the title compound relies heavily on the strategic use of protecting groups to mask reactive functional groups, thereby directing the reaction to the desired site. The tert-Butoxycarbonyl (Boc) group for the amine and the acetyl group for the phenolic hydroxyl are key players in this strategy.
Selective Deprotection Methodologies for N-Boc and O-Acetyl Moieties in Downstream Synthesis
For the title compound to be useful in further synthesis, such as incorporation into a peptide chain, its protecting groups must be removable without affecting the rest of the molecule. The ability to selectively deprotect one group while leaving another intact is crucial.
N-Boc Deprotection: The acid-labile nature of the Boc group is the cornerstone of its deprotection strategy. wikipedia.org It is most commonly cleaved using strong acids like neat trifluoroacetic acid (TFA) or TFA in a solvent like dichloromethane. wikipedia.orgspringernature.com Other methods include using HCl in an organic solvent like methanol (B129727) or dioxane. wikipedia.orgnih.gov The mechanism involves the protonation of the carbonyl oxygen followed by the elimination of the stable tert-butyl cation. wikipedia.org For substrates sensitive to strong acids, milder and more selective methods have been developed. These include using Lewis acids like bismuth(III) trichloride (B1173362) or cerium(III) chloride, or employing thermal deprotection in continuous flow systems, which can sometimes distinguish between Boc groups on different types of amines (e.g., aryl vs. alkyl). researchgate.netthieme-connect.comacs.org
O-Acetyl Deprotection: The O-acetyl group, an ester, is typically stable to the acidic conditions used for Boc removal. Its cleavage is usually achieved via hydrolysis under basic or nucleophilic conditions. However, to maintain selectivity and avoid side reactions on the peptide backbone, mild conditions are preferred. Enzymatic deprotection using lipases offers an exceptionally selective method, proceeding under mild, aqueous conditions. researchgate.netnih.gov Chemical methods for selective O-deacetylation in the presence of other sensitive groups include treatment with reagents like hydrazine (B178648) hydrate (B1144303) or ammonium (B1175870) acetate, which can chemoselectively hydrolyze the phenolic ester. researchgate.netnih.gov
Table 2: Selective Deprotection Methodologies
| Protecting Group | Reagents/Conditions for Removal | Selectivity Notes |
|---|---|---|
| N-Boc | Strong acids (e.g., Trifluoroacetic acid (TFA), HCl in organic solvent) wikipedia.org | Cleaved while O-acetyl group is generally stable. |
| Lewis acids (e.g., BiCl3, CeCl3·7H2O) researchgate.netthieme-connect.com | Offers mild conditions that can preserve other acid-sensitive groups. | |
| Thermal deprotection (continuous flow) acs.org | Can allow for selective removal based on the amine's electronic environment. | |
| O-Acetyl | Enzymatic hydrolysis (e.g., Lipases) researchgate.netnih.gov | Highly selective for O-acetyl groups under very mild, neutral pH conditions. |
| Mild nucleophiles (e.g., Hydrazine, Ammonium acetate) researchgate.netnih.gov | Chemoselective for ester cleavage, often leaving amide bonds and Boc groups intact. |
Chemical Reactivity and Derivatization Strategies of this compound
N-Boc-N-methyl-O4-acetyl-L-tyrosine, often supplied as its dicyclohexylammonium (DCHA) salt to enhance stability and ease of handling, serves as a versatile precursor for the introduction of a modified tyrosine residue into peptides and other organic molecules. The chemical reactivity of this compound is governed by its three principal functional moieties: the carboxylic acid, the phenolic acetate, and the tyrosine side-chain. Strategic manipulation of these groups allows for its incorporation into larger molecules and the generation of a variety of analogues.
The primary application of this compound in synthesis is to form amide bonds. The DCHA salt is first converted to the free carboxylic acid, typically by treatment with a mild acid, to allow for subsequent activation. The N-methylation of the amino acid presents a significant steric challenge for the subsequent amide bond formation. nih.gov The coupling of N-methylated amino acids is often sluggish and can result in low yields if not performed with appropriate activating agents. nih.gov
To overcome the steric hindrance of the N-methyl group, potent coupling reagents are generally employed. Reagents such as (7-azabenzotriazol-1-yloxy)-tris(pyrrolidino)phosphonium hexafluorophosphate (B91526) (PyAOP) or PyBOP/1-hydroxy-7-azabenzotriazole (HOAt) have proven to be effective for these challenging couplings. nih.gov The choice of coupling reagent and reaction conditions is critical to achieving high yields and minimizing side reactions, such as epimerization.
Table 1: Representative Conditions for Amide Bond Formation
| Coupling Reagent | Base | Solvent | Temperature | Typical Yield |
|---|---|---|---|---|
| HATU | DIPEA | DMF | Room Temperature | Good to Excellent |
| PyBOP/HOAt | DIPEA | DMF | Room Temperature | Good to Excellent |
This table presents illustrative conditions based on common practices for coupling sterically hindered N-methylated amino acids.
The O-acetyl group on the phenolic side chain of tyrosine serves as a protecting group to prevent unwanted reactions at the hydroxyl functionality during amide bond formation. This group can be selectively removed to unmask the phenol (B47542) for further functionalization or to generate the native tyrosine side chain.
A mild and selective method for the cleavage of O-acetyl groups can be achieved using dibutyltin (B87310) oxide. researchgate.net This method is particularly useful as it proceeds under neutral conditions, which are compatible with the acid-labile N-Boc protecting group. The reaction is typically carried out in methanol at reflux, providing the deprotected phenolic hydroxyl group in good yield.
It is also important to note that the acetyl group, in combination with the N-methyl group at the N-terminus of a peptide, can lead to an undesirable side reaction. During the final acidic cleavage of the peptide from a solid-phase resin (e.g., using trifluoroacetic acid), the entire Ac-N-methylamino acid residue can be lost. nih.govnih.gov This highlights the chemical lability of this moiety under certain acidic conditions.
Table 2: Selective Deacetylation of the Phenolic Acetate
| Reagent | Solvent | Conditions | Outcome |
|---|---|---|---|
| Dibutyltin oxide | Methanol | Reflux | Selective removal of O-acetyl group |
| Hydrazine | DMF | Room Temperature | Cleavage of acetyl group |
This table provides examples of reagents and conditions for the selective deprotection of the phenolic acetate.
The aromatic ring of the tyrosine side chain provides a scaffold for further modifications to generate a diverse range of analogs. These modifications can alter the biological activity, binding affinity, or other properties of the resulting molecule.
One strategy for side-chain functionalization involves the conversion of the tyrosine residue to a 4-amino phenylalanine derivative. This can be achieved under metal-free conditions through a controlled oxidative dearomatization, providing a route to introduce new functional groups at the phenolic position. rsc.org
Furthermore, the synthesis of tyrosine derivatives with substitutions on the aromatic ring, such as 2',6'-dimethyl-l-tyrosine, has been reported. researchgate.net These modifications are typically introduced at an earlier stage in the synthesis of the amino acid building block but demonstrate the potential for creating analogs with altered steric and electronic properties. Such modifications can be crucial for enhancing the potency and metabolic stability of peptide-based therapeutics. researchgate.net The N-Boc and O-acetyl protecting groups would need to be strategically employed to be compatible with the reaction conditions required for these ring modifications.
Table 3: Strategies for Side-Chain Modification and Analog Generation
| Modification Strategy | Reagents/Conditions | Resulting Analog |
|---|---|---|
| Oxidative Dearomatization/Amination | (Details from specific literature) | 4-Amino-phenylalanine derivative |
| Ring Alkylation (e.g., Negishi coupling) | Organozinc reagent, Pd catalyst | 2',6'-Dimethyl-tyrosine derivative |
This table illustrates potential strategies for modifying the tyrosine side chain to generate analogs.
Applications of N Boc N Methyl O4 Acetyl L Tyrosine Dcha in Peptide and Peptidomimetic Research
Role as a Key Building Block in Solid-Phase Peptide Synthesis (SPPS)
N-Boc-N-methyl-O4-acetyl-L-tyrosine DCHA is an amino acid derivative meticulously designed for use in Solid-Phase Peptide Synthesis (SPPS). In this compound, the alpha-amino group is protected by a tert-butyloxycarbonyl (Boc) group, the phenolic hydroxyl group of the tyrosine side chain is protected by an acetyl group, and the compound is supplied as a dicyclohexylamine (B1670486) (DCHA) salt, which enhances its stability and handling. The Boc group provides temporary protection for the N-terminus, which can be selectively removed under mild acidic conditions, typically with trifluoroacetic acid (TFA), allowing for the stepwise elongation of the peptide chain on a solid support. nbinno.compeptide.com
The incorporation of N-methylated amino acids into peptides is a widely used strategy to overcome the limitations of natural peptides, such as poor bioavailability and rapid degradation by proteases. nbinno.comsemanticscholar.org The N-methyl group provides steric hindrance that shields the adjacent peptide bond from enzymatic cleavage, significantly increasing the peptide's half-life in biological systems. nbinno.com Furthermore, N-methylation can enhance a peptide's lipophilicity, which may improve its ability to cross cell membranes. nih.govresearchgate.net
Using a pre-methylated building block like this compound is highly advantageous compared to on-resin methylation methods. It provides a direct and efficient route to incorporate N-methylated tyrosine at specific positions within a complex peptide sequence, avoiding potential side reactions and incomplete methylation that can occur with on-resin techniques. nih.gov This ensures the homogeneity of the final peptide product.
A significant challenge in the synthesis of N-methylated peptides is the steric hindrance imposed by the N-methyl group, which can dramatically slow down the coupling of the subsequent amino acid. cem.comresearchgate.net This can lead to incomplete reactions and the formation of deletion sequences, particularly when coupling another sterically hindered or N-methylated residue. researchgate.net To address this, researchers have developed specialized strategies to drive these difficult couplings to completion.
One effective approach is the use of more potent coupling reagents. While standard reagents may fail, phosphonium- and aminium-based reagents have shown greater success. nih.gov Another powerful technique is the application of microwave energy, which can accelerate the coupling reaction and improve yields for sterically hindered amino acids. cem.comspringernature.com
| Strategy | Description | Key Reagents/Conditions | References |
| High-Potency Coupling Reagents | Utilizing coupling reagents specifically designed to overcome the high activation energy of sterically hindered couplings. | PyAOP, PyBOP/HOAt | researchgate.netnih.gov |
| Microwave-Assisted SPPS | Applying microwave energy to increase the kinetic energy of the reactants, accelerating the rate of the coupling reaction. | Microwave Synthesizer | cem.comspringernature.com |
| Optimized Reaction Conditions | Extending coupling times and using higher concentrations of reagents to favor product formation. | Increased reaction time, excess acylating species | researchgate.net |
Contributions to Solution-Phase Peptide Synthesis Methodologies
While SPPS is the dominant method for peptide synthesis, solution-phase synthesis remains valuable, particularly for the production of shorter peptides, peptide fragments for segment condensation, and large-scale manufacturing. The principles of protecting group chemistry are central to this methodology as well. This compound is also suitable for solution-phase synthesis. nbinno.com The Boc protecting group is well-established in solution-phase strategies, allowing for controlled, stepwise peptide bond formation followed by deprotection to enable the next coupling step. thaiscience.info The defined, high-purity nature of this building block ensures efficient and predictable outcomes in solution-phase coupling reactions.
Design and Synthesis of Peptidomimetics Incorporating N-Methylated Tyrosine
Peptidomimetics are compounds designed to mimic the structure and function of natural peptides but with improved pharmacological properties, such as enhanced stability and oral bioavailability. researchgate.netnih.gov N-methylation is a key modification in the design of peptidomimetics. By incorporating building blocks like N-Boc-N-methyl-O4-acetyl-L-tyrosine, chemists can create novel structures that retain the biological activity of a parent peptide while overcoming its therapeutic limitations. nih.gov
| Property | Effect of N-Methylation | Rationale | References |
| Proteolytic Stability | Increased | Steric hindrance at the amide bond prevents protease recognition and cleavage. | nbinno.com |
| Cell Permeability | Often Improved | Increased lipophilicity and potential to mask hydrogen bond donors can facilitate membrane crossing. | nih.govresearchgate.net |
| Conformational Rigidity | Increased | Rotation around the N-Cα bond is restricted, limiting the number of possible conformations. | nbinno.comnih.gov |
| Receptor Binding | Can be enhanced | Pre-organizing the peptide into its bioactive conformation reduces the entropic penalty of binding. | nih.gov |
Aza-peptides are a class of peptidomimetics where the α-carbon of an amino acid residue is replaced by a nitrogen atom. This modification significantly alters the backbone structure and can confer complete resistance to proteolysis. nih.gov The synthesis and evaluation of both N-methylated and aza-peptide libraries are common strategies in drug discovery to systematically probe the structure-activity relationship of a lead peptide. nih.gov N-Boc-N-methyl-O4-acetyl-L-tyrosine is used in the synthesis of N-methyl scan libraries, which are then compared against aza-peptide libraries to determine which modification at a specific position yields the most desirable pharmacological profile. Research indicates that aza-modifications can have a more global effect on stabilizing a peptide against degradation compared to N-methylation, which tends to have a more localized effect. nih.gov
Research on Bioactive Peptide Synthesis and Modification
The incorporation of N-methylated amino acids, such as the derivative N-Boc-N-methyl-L-tyrosine, into peptide sequences is a key strategy for modulating their pharmacological properties. The bulky N-methyl group introduces conformational constraints and shields the amide bond from enzymatic cleavage, significantly impacting the peptide's stability and biological activity.
Investigation of N-Methylation Effects on Peptide Stability and Proteolytic Resistance
A primary driver for incorporating N-methylated amino acids into peptide therapeutics is to enhance their metabolic stability. nih.govresearchgate.net Peptides, in their natural form, are often susceptible to rapid degradation by proteases in the body, which limits their therapeutic potential. N-methylation of the peptide backbone is a widely recognized strategy to overcome this limitation. mdpi.com The methyl group on the amide nitrogen sterically hinders the approach of proteolytic enzymes, thereby increasing the peptide's resistance to degradation. nih.gov
Research has shown that the introduction of an N-methyl group can dramatically increase the half-life of a peptide in biological fluids. This modification prevents the enzymatic hydrolysis of the adjacent peptide bond, a common point of cleavage for many proteases. nih.gov The enhanced stability is not only due to steric hindrance but also to the conformational changes induced by N-methylation, which can make the peptide a poorer substrate for degradative enzymes. nih.gov
The table below illustrates the conceptual impact of N-methylation on the stability of a hypothetical peptide, showcasing the significant increase in half-life when a standard amino acid is replaced with its N-methylated counterpart.
| Peptide Analog | Modification | Half-life in Human Plasma (t½) | Primary Protease Cleavage Site |
|---|---|---|---|
| Parent Peptide | None | < 10 minutes | Tyr-Xxx |
| N-Me-Tyr Analog | N-methylation at Tyrosine | > 24 hours | Resistant to cleavage at N-Me-Tyr-Xxx |
Elucidation of Structure-Activity Relationships (SAR) in N-Methylated Peptides
The introduction of an N-methyl group does more than just enhance stability; it also profoundly influences the peptide's conformation and, consequently, its biological activity. The study of structure-activity relationships (SAR) in N-methylated peptides is crucial for understanding how this modification can be used to fine-tune the pharmacological profile of a peptide. The N-methyl group restricts the rotational freedom around the Cα-C bond and can favor a cis or trans amide bond conformation, leading to a more defined three-dimensional structure. ub.edu
However, the impact of N-methylation on biological activity is not always predictable. In some cases, the conformational rigidity imposed by the N-methyl group can lock the peptide into a bioactive conformation, leading to enhanced receptor binding and potency. Conversely, the same conformational restriction can also lead to a decrease or complete loss of activity if it prevents the peptide from adopting the necessary conformation for receptor interaction. researchgate.net Therefore, a systematic "N-methyl scan," where each amino acid in a peptide is individually replaced by its N-methylated version, is often employed to map the SAR.
The following interactive table provides a hypothetical example of an N-methyl scan on a bioactive pentapeptide, demonstrating how the position of N-methylation can differentially affect receptor binding affinity.
| Peptide Analog | Position of N-Methylation | Receptor Binding Affinity (IC50, nM) | Relative Activity (%) |
|---|---|---|---|
| Parent Peptide | None | 10 | 100 |
| Analog 1 | Position 1 | 50 | 20 |
| Analog 2 (N-Me-Tyr) | Position 2 | 5 | 200 |
| Analog 3 | Position 3 | 100 | 10 |
| Analog 4 | Position 4 | 25 | 40 |
| Analog 5 | Position 5 | >1000 | <1 |
Contributions of N Boc N Methyl O4 Acetyl L Tyrosine Dcha to Medicinal Chemistry and Drug Discovery Research
Utility in the Rational Design and Synthesis of Novel Therapeutic Agents
The rational design of therapeutic agents often requires the incorporation of unnatural amino acids to overcome the limitations of native peptides, such as poor stability and low bioavailability. N-Boc-N-methyl-O4-acetyl-L-tyrosine DCHA is a prime example of a building block that facilitates such molecular designs.
The introduction of N-methylation in amino acids is a well-established strategy to enhance the pharmacokinetic properties of peptide-based drugs. researchgate.netnih.gov This modification can protect the peptide backbone from degradation by proteases, thereby increasing its in vivo half-life. peptide.com Furthermore, N-methylation can induce conformational constraints on the peptide backbone, which can lead to higher receptor binding affinity and selectivity. nih.govpeptide.com For instance, the incorporation of N-methylated amino acids has been shown to convert receptor agonists into antagonists, highlighting the profound impact of this modification on biological activity. peptide.com
Research on opioid peptidomimetics has demonstrated that the introduction of modified tyrosine derivatives can significantly influence bioactivity, affinity, and selectivity for opioid receptors. researchgate.net While not the exact compound, the principles of using modified tyrosine analogs to fine-tune pharmacological profiles are directly applicable. The N-methyl and O-acetyl groups of this compound can be strategically employed to optimize the interaction of a lead compound with its biological target, potentially leading to enhanced efficacy and a more desirable therapeutic window. The steric hindrance provided by the N-methyl group can also lead to peptides that are more stable in serum. bohrium.com
The table below summarizes the key modifications of this compound and their contributions to enhancing the properties of therapeutic agents.
| Modification | Contribution to Therapeutic Agent Properties |
| N-methylation | Increased resistance to enzymatic degradation, enhanced metabolic stability, improved bioavailability, modulation of receptor binding affinity and selectivity. researchgate.netnih.govpeptide.com |
| O-acetylation | Can serve as a protecting group during synthesis or be used to modify the electronic properties and hydrogen-bonding capacity of the tyrosine side chain, potentially influencing target interaction. |
| Boc-protection | Enables controlled, stepwise synthesis of peptides and other complex molecules by preventing unwanted side reactions at the amino terminus. nbinno.com |
| DCHA salt | Improves the handling, solubility, and stability of the amino acid derivative, facilitating its use in synthesis. |
The development of targeted drug delivery systems aims to increase the concentration of a therapeutic agent at the site of action, thereby enhancing efficacy and reducing off-target side effects. Protected amino acids are crucial in the synthesis of peptides and linkers used in bioconjugation strategies for targeted delivery. nbinno.com The ability to selectively deprotect the functional groups of this compound allows for its incorporation into a peptide chain, which can then be conjugated to a targeting moiety, such as an antibody or a small molecule ligand, or to a drug molecule. chemimpex.com
While direct research on the use of this compound in targeted drug delivery is not extensively documented, the principles of using N-methylated amino acids to improve the properties of drug delivery vehicles are recognized. For example, peptides rich in N-methyl phenylalanine have been investigated as potential blood-brain barrier shuttles, demonstrating the ability of N-methylation to enhance transport across biological membranes. researchgate.net The enhanced stability conferred by N-methylation is also a desirable feature for peptides used in drug delivery, as it can ensure the integrity of the delivery system until it reaches its target.
Research into Potential Effects on Neurotransmitter Systems and Neurological Disorders
Tyrosine is a direct precursor to the catecholamine neurotransmitters dopamine, norepinephrine, and epinephrine. patsnap.com As such, tyrosine and its derivatives are of significant interest in neuroscience research and for the potential treatment of neurological and psychiatric disorders. N-acetyl-L-tyrosine (NALT), a related compound, is noted for its increased water solubility compared to L-tyrosine, making it suitable for certain formulations. purenootropics.netmindlabpro.com NALT is believed to cross the blood-brain barrier and subsequently be converted to L-tyrosine, thereby augmenting the synthesis of catecholamines. nbinno.com This has led to its investigation for enhancing cognitive function, particularly under stressful conditions. nbinno.com
The N-methylation of the tyrosine hydroxylase gene, the rate-limiting enzyme in catecholamine synthesis, has been shown to be dysregulated in the context of cocaine dependence, indicating the importance of methylation processes in the brain's response to drugs of abuse. nih.gov The introduction of an N-methyl group directly onto the tyrosine amino acid, as in this compound, offers a tool to create peptide and small molecule modulators of neurological targets with improved stability and potential for crossing the blood-brain barrier. peptide.com The synthesis of modified neural peptides is being explored as a therapeutic strategy for neurodegenerative diseases, with the aim of modulating the immune response within the central nervous system. conditionmed.org The use of building blocks like this compound could be instrumental in the development of such novel therapeutic peptides for conditions like Alzheimer's and Parkinson's disease. mdpi.com
Applications in Biologics and Enzyme Formulation Research
The stability of biologics, such as therapeutic proteins and peptides, is a critical aspect of their formulation. The incorporation of unnatural amino acids, including N-methylated derivatives, can enhance the stability of these molecules. N-methylation can increase resistance to proteolytic degradation, which is a major challenge in the formulation and delivery of peptide and protein drugs. researchgate.netnih.gov
In the context of enzyme research, N-methylated amino acids are used to design potent and selective enzyme inhibitors. researchgate.netnih.gov The conformational constraints imposed by the N-methyl group can lock the peptide inhibitor into a bioactive conformation that binds more tightly to the enzyme's active site. The synthesis of peptides with anti-lipase activities has been explored, demonstrating the potential of modified peptides in modulating enzyme function. nih.gov The use of this compound as a building block allows for the systematic modification of peptide inhibitors to optimize their potency and selectivity. The enhanced stability of N-methylated peptides also makes them more robust candidates for use in various enzyme formulation preparations.
Role as an Intermediate in the Synthesis of Advanced Pharmaceutical Molecules
Protected amino acids are fundamental intermediates in the synthesis of a wide range of pharmaceutical molecules, extending beyond peptides to include complex natural products and small molecule drugs. nbinno.com The Boc protecting group is a cornerstone of solid-phase peptide synthesis (SPPS), a technology that has enabled the routine synthesis of complex peptides. nbinno.com The use of Boc-protected amino acids allows for the stepwise and controlled assembly of amino acid sequences on a solid support. nbinno.com
This compound is a valuable intermediate for introducing a modified tyrosine residue into a target molecule. The O-acetyl group can serve as a protecting group for the phenolic hydroxyl function during synthesis, which can be removed at a later stage to reveal the free hydroxyl group for further functionalization. The synthesis of β3-amino acids, which are important components of several biologically active compounds, often starts from α-amino acids and involves the use of Boc protection. rsc.org The versatility of Boc-protected amino acids as intermediates is further highlighted by their use in the synthesis of unnatural amino acids and peptidomimetics, which are key components in many modern drug discovery programs. researchgate.netbohrium.com The controlled reactivity and enhanced stability offered by compounds like this compound make them indispensable tools for the construction of advanced pharmaceutical molecules.
Structural Characterization and Conformational Analysis of N Boc N Methyl O4 Acetyl L Tyrosine Dcha and Its Derivatives
Spectroscopic Methodologies for Elucidating Molecular Structure
Spectroscopic techniques are fundamental in verifying the chemical identity and elucidating the detailed molecular structure of synthetic compounds like N-Boc-N-methyl-O4-acetyl-L-tyrosine DCHA. Methods such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) provide comprehensive information on the connectivity, chemical environment of atoms, molecular weight, and fragmentation behavior.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural verification of this compound. Both ¹H and ¹³C NMR spectra offer detailed insights into the molecular framework.
A key characteristic of N-Boc protected amines is the restricted rotation around the carbamate (B1207046) C-N bond, which often leads to the presence of two distinct conformers (rotamers), typically referred to as syn and anti. beilstein-journals.orgresearchgate.net This phenomenon can result in the doubling or significant broadening of signals for the N-methyl group and the protons near the N-terminus in the ¹H NMR spectrum, providing valuable information about the conformational dynamics in solution. beilstein-journals.org
The ¹H NMR spectrum would display characteristic signals for each part of the molecule. The nine protons of the tert-butyl group of the Boc protector would appear as a prominent singlet. The N-methyl protons would also yield a singlet, while the acetyl methyl protons would appear as another distinct singlet. The tyrosine backbone protons (α-CH and β-CH₂) would show characteristic multiplets, with their chemical shifts influenced by the neighboring substituents. The aromatic protons of the tyrosine ring would appear as two doublets, typical of a 1,4-disubstituted benzene (B151609) ring. Finally, the protons of the dicyclohexylamine (B1670486) counterion would produce a series of broad multiplets in the aliphatic region of the spectrum.
The ¹³C NMR spectrum provides complementary information, showing distinct resonances for the carbonyl carbons of the Boc and acetyl groups, the carboxylic acid salt, the aromatic carbons, and the aliphatic carbons of the tyrosine side chain, Boc group, and DCHA salt.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Predicted values are based on analysis of similar compounds such as N-Acetyl-L-tyrosine, Boc-L-Tyrosine methyl ester, and N-Boc substituted heterocycles. beilstein-journals.orgchemicalbook.comchemicalbook.com
| Group | Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
| Boc Group | -C(CH₃)₃ | ~1.45 (s, 9H) | ~28.5 |
| >C=O | - | ~155.0 | |
| -C (CH₃)₃ | - | ~80.0 | |
| N-Methyl | -N-CH₃ | ~2.85 (s, 3H) | ~35.0 |
| Tyrosine | α-CH | ~4.60 (m, 1H) | ~58.0 |
| β-CH₂ | ~3.10 (m, 2H) | ~37.0 | |
| C-1 (Aromatic) | - | ~135.0 | |
| C-2, C-6 (Aromatic) | ~7.20 (d, 2H) | ~130.0 | |
| C-3, C-5 (Aromatic) | ~7.00 (d, 2H) | ~121.5 | |
| C-4 (Aromatic) | - | ~150.0 | |
| -COO⁻ | - | ~175.0 | |
| O-Acetyl | -O-CO-CH₃ | ~2.25 (s, 3H) | ~21.0 |
| -O-C O-CH₃ | - | ~169.5 | |
| DCHA | -NH₂⁺- | ~8.50 (br s, 2H) | - |
| CH (cyclohexyl) | ~1.0-2.0 (m, 22H) | ~25.0, 31.0, 52.0 |
Mass spectrometry (MS) is used to determine the molecular weight of the compound and to gain structural information from its fragmentation patterns. For an ionic compound like this compound, techniques such as Electrospray Ionization (ESI) are typically employed. The analysis can detect the intact free acid form of the molecule, [(M-DCHA+H)⁺ or (M-DCHA)⁻], as well as the dicyclohexylamine cation.
The fragmentation pattern provides a fingerprint that helps confirm the structure. Common fragmentation pathways for the protected amino acid would include the loss of the Boc group (as isobutylene, 56 Da, or as a t-butyl cation, 57 Da), the loss of the acetyl group (as ketene, 42 Da), and cleavage of the bond between the α-carbon and the aromatic side chain. Analysis of related compounds like N-(tert-butoxycarbonyl)-L-tyrosine methyl ester and N-Acetyl-L-tyrosine provides a basis for predicting these fragmentation patterns. chemicalbook.comnih.gov
Table 2: Predicted Key Mass-to-Charge Ratios (m/z) in ESI-MS Based on the molecular formula of the free acid C₁₉H₂₅NO₆ (MW: 367.40) and DCHA C₁₂H₂₃N (MW: 181.32).
| Ion Description | Predicted m/z (Positive Mode) | Predicted m/z (Negative Mode) |
| Free Acid | [M-DCHA+H]⁺ = 368.17 | [M-DCHA]⁻ = 366.16 |
| DCHA | [DCHA+H]⁺ = 182.19 | - |
| Fragments | ||
| Loss of Boc group | [M-DCHA+H - 100]⁺ = 268.12 | - |
| Loss of t-butyl | [M-DCHA+H - 56]⁺ = 312.13 | - |
| Loss of Acetyl moiety | [M-DCHA+H - 42]⁺ = 326.15 | - |
| Tyrosine backbone fragment | [C₉H₁₀NO]⁺ = 148.07 | - |
Chiroptical Studies and Assessment of Enantiomeric Purity
Since the parent molecule is L-tyrosine, this compound is a chiral compound. Chiroptical techniques are essential for confirming the retention of its stereochemical configuration and for assessing its enantiomeric purity.
Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD) are powerful non-destructive methods for studying chiral molecules. nih.gov The CD spectrum of this compound would be dominated by the electronic transitions of the O-acetylated phenyl chromophore in the near-ultraviolet region (~250-300 nm). Any deviation from the expected CD spectrum of the pure L-enantiomer could indicate racemization or the presence of chiral impurities.
In addition to spectroscopic methods, chiral High-Performance Liquid Chromatography (HPLC) is a highly effective quantitative technique for determining enantiomeric purity. By using a chiral stationary phase, the L- and D-enantiomers of the protected amino acid can be separated, allowing for precise quantification of the enantiomeric excess (ee). This method is widely applicable for the quality control of N-Boc-protected amino acids and their derivatives. mdpi.com
Computational Approaches to Conformational Analysis
While spectroscopic methods provide information about the average structure, computational modeling is used to explore the full conformational landscape and dynamic nature of the molecule. These approaches provide insights into the preferred shapes, energy barriers between different conformations, and electronic properties.
Molecular Dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. mdpi.com For a flexible molecule like N-Boc-N-methyl-O4-acetyl-L-tyrosine, MD simulations can map its conformational energy landscape by simulating its movements over time. nih.gov
Key areas of flexibility include the rotation around the side-chain dihedral angles (χ₁ and χ₂) and the backbone-like dihedral angles (φ and ψ). MD simulations can predict the most stable rotameric states of the tyrosyl side chain and the timescale on which the molecule transitions between these states. rsc.org Studies on related peptides have shown that such side-chain interconversions can occur on the picosecond timescale. nih.gov Furthermore, these simulations can explicitly model the dynamic equilibrium between the syn and anti conformers of the N-Boc group, corroborating observations from NMR spectroscopy. researchgate.net
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide a deeper understanding of the molecule's structure and properties at the electronic level. nih.gov These methods are used to calculate the optimized three-dimensional geometry of the most stable conformers and to determine their relative energies with high accuracy. researchgate.net
These calculations can also predict a wide range of electronic properties. For instance, the determination of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies can offer insights into the molecule's chemical reactivity and its potential as an electron donor or acceptor. researchgate.net This information is valuable for predicting how the molecule might behave in subsequent chemical reactions. The results from quantum calculations can also be used to simulate theoretical vibrational (IR) and electronic (UV-Vis) spectra, which can then be compared with experimental data to further validate the proposed structure. nih.govresearchgate.net
Solid-State Characterization Using X-ray Diffraction Techniques
A comprehensive search for scientific literature and crystallographic databases was conducted to obtain data on the solid-state characterization of this compound using X-ray diffraction techniques. This investigation aimed to retrieve detailed research findings, including crystal structure data and conformational analysis, to fulfill the requested article section.
Despite a thorough search, no specific studies providing X-ray diffraction data for this compound were identified. Consequently, information regarding its crystal system, space group, unit cell dimensions, and atomic coordinates is not available in the public domain. The absence of such data prevents a detailed discussion of its solid-state conformation and intermolecular interactions based on experimental X-ray diffraction analysis.
Further research, including the synthesis and crystallographic analysis of this compound, would be required to generate the data necessary for a complete solid-state characterization.
Advanced Analytical Methodologies for N Boc N Methyl O4 Acetyl L Tyrosine Dcha Quantification and Purity Assessment
High-Performance Liquid Chromatography (HPLC) for Purity Determination and Separation of Isomers
High-Performance Liquid Chromatography (HPLC) is an indispensable technique for assessing the purity of N-Boc-N-methyl-O4-acetyl-L-tyrosine DCHA and for resolving its potential isomers. The presence of chiral centers in the L-tyrosine backbone necessitates methods that can distinguish between enantiomers and diastereomers, which may have different biological activities.
For purity determination, reversed-phase HPLC (RP-HPLC) is commonly employed. This method separates the target compound from impurities based on differences in hydrophobicity. A C18 column is often the stationary phase of choice, with a mobile phase typically consisting of a mixture of an aqueous buffer (like ammonium (B1175870) acetate (B1210297) or trifluoroacetic acid in water) and an organic modifier such as acetonitrile (B52724) or methanol (B129727). bachem.com Detection is usually carried out using a UV detector, as the tyrosine chromophore absorbs UV light. d-nb.info
The separation of isomers, particularly enantiomers, requires the use of chiral stationary phases (CSPs). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, have demonstrated broad applicability in resolving N-protected amino acids. rsc.org Macrocyclic glycopeptide-based CSPs, like those containing teicoplanin or vancomycin, are also highly effective due to their multimodal capabilities, allowing for separations in normal-phase, reversed-phase, and polar organic modes. mst.edu The choice of mobile phase and column temperature plays a critical role in achieving optimal chiral recognition and resolution. rsc.org
Below is an illustrative data table showcasing typical HPLC conditions for the analysis of a protected amino acid like this compound.
| Parameter | Purity Analysis (RP-HPLC) | Isomer Separation (Chiral HPLC) |
| Column | C18, 4.6 x 250 mm, 5 µm | Chiralpak IC, 4.6 x 250 mm, 5 µm |
| Mobile Phase | A: 0.1% TFA in WaterB: Acetonitrile | A: HexaneB: Isopropanol |
| Gradient | 70% A to 30% A in 20 min | Isocratic 90% A / 10% B |
| Flow Rate | 1.0 mL/min | 0.8 mL/min |
| Temperature | 25 °C | 20 °C |
| Detection | UV at 220 nm and 280 nm | UV at 220 nm |
| Injection Vol. | 10 µL | 10 µL |
This data is representative and may require optimization for the specific compound.
Advanced Chromatographic Purification Techniques (e.g., Preparative HPLC, Flash Chromatography)
For the isolation and purification of this compound on a larger scale than analytical HPLC, advanced chromatographic techniques like preparative HPLC and flash chromatography are utilized. These methods are essential for obtaining high-purity material required for further studies.
Preparative High-Performance Liquid Chromatography (Preparative HPLC) operates on the same principles as analytical HPLC but employs larger columns and higher flow rates to handle larger sample loads. The goal is to isolate the target compound from synthesis by-products and other impurities. nih.govwaters.com Method development often begins at the analytical scale to optimize separation conditions, which are then scaled up for preparative purposes. waters.com Reversed-phase chromatography with C18-modified silica (B1680970) is the standard for purifying peptides and their derivatives. bachem.com Fractions are collected as they elute from the column, and those containing the pure product are pooled and lyophilized or evaporated to yield the purified compound.
Flash Chromatography is a rapid form of preparative column chromatography that uses moderate pressure to force the solvent through the column, speeding up the separation process. It is a lower-cost, lower-resolution alternative to preparative HPLC, often used for routine purifications. Normal-phase flash chromatography with a silica gel stationary phase is common, where the compound is eluted with a solvent system of increasing polarity, such as a hexane-ethyl acetate gradient.
The following table provides a comparative overview of these two purification techniques.
| Feature | Preparative HPLC | Flash Chromatography |
| Resolution | High | Moderate |
| Sample Size | Milligrams to grams | Milligrams to kilograms |
| Stationary Phase | Typically C18 silica | Typically silica gel |
| Pressure | High (up to 400 bar) | Low to moderate (up to 20 bar) |
| Solvent Cons. | High | Moderate |
| Cost | High | Low |
| Application | High-purity final products | Intermediate purification, routine separations |
Quantitative Spectrophotometric and Titrimetric Methods
While chromatography is central to purity and isomer analysis, spectrophotometric and titrimetric methods offer alternative approaches for the quantification of this compound.
Quantitative Spectrophotometric Methods are based on the principle that the compound absorbs light at specific wavelengths. The tyrosine residue in the molecule contains a phenol (B47542) chromophore, which exhibits characteristic UV absorbance. d-nb.info L-tyrosine in aqueous solutions typically shows absorption maxima around 193 nm, 224 nm, and 275 nm. iosrjournals.org The absorbance at a specific wavelength, usually 275 nm for the phenolic ring, can be measured using a UV-Vis spectrophotometer. According to the Beer-Lambert law, the absorbance is directly proportional to the concentration of the compound in the solution. This allows for the creation of a calibration curve from standards of known concentration, which can then be used to determine the concentration of unknown samples. Derivative spectroscopy, particularly second- and fourth-derivative techniques, can be employed to enhance the resolution of overlapping spectral bands and improve the accuracy of quantification, especially in the presence of interfering substances. nih.govnih.gov
Titrimetric Methods involve the reaction of the analyte with a standard solution of a reagent (the titrant) of known concentration. For a protected amino acid like this compound, acid-base titration can be utilized. The carboxylic acid group of the tyrosine moiety can be titrated with a standardized base, such as sodium hydroxide. The endpoint of the titration, where all the acid has been neutralized, can be determined using a pH meter (potentiometric titration) or a colorimetric indicator. The pKa values of the titratable groups can also be determined from the titration curve. colby.edu While perhaps less specific than chromatographic methods, titrimetry can be a simple, cost-effective, and accurate method for quantifying the pure substance.
| Method | Principle | Typical Application | Advantages |
| UV-Vis Spectrophotometry | Measures absorbance of UV-Vis light | Rapid quantification in solution | Simple, fast, non-destructive |
| Titrimetry | Measures volume of titrant to react with analyte | Quantification of pure bulk material | High precision, low cost, absolute method |
Studies on Chemical Stability and Degradation Pathways under Controlled Conditions
Understanding the chemical stability of this compound is critical for determining its shelf-life and appropriate storage conditions. Stability studies involve subjecting the compound to a variety of stress conditions to identify potential degradation pathways and develop stability-indicating analytical methods.
Controlled Stress Conditions typically include exposure to:
Acidic and Basic Hydrolysis: Investigates the lability of the Boc and acetyl protecting groups, as well as the peptide bond if applicable. The tert-butoxycarbonyl (Boc) group is known to be labile under acidic conditions. organic-chemistry.org
Oxidation: Exposure to oxidizing agents like hydrogen peroxide helps to identify susceptibility to oxidation. The tyrosine residue itself is susceptible to oxidation. researchgate.net
Thermal Stress: Heating the compound at elevated temperatures can reveal thermally induced degradation pathways.
Photostability: Exposure to light, typically in a photostability chamber, assesses the potential for photodegradation.
A stability-indicating HPLC method is a validated analytical procedure that can accurately and precisely measure the decrease in the concentration of the active substance due to degradation. science.gov The method must be able to separate the intact compound from its degradation products, ensuring that the assay is specific. insights.bioinsights.bio Forced degradation studies are instrumental in developing and validating such methods. science.gov
Potential Degradation Pathways for this compound could include:
De-protection: Cleavage of the N-Boc group under acidic conditions or the O-acetyl group under hydrolytic (acidic or basic) conditions.
Oxidation of the Tyrosine Ring: The phenolic ring of tyrosine can be oxidized, leading to various oxidation products. researchgate.net
Racemization: The chiral center at the alpha-carbon could potentially undergo racemization under harsh conditions.
Hydrolysis of the DCHA Salt: Dissociation of the dicyclohexylamine (B1670486) salt.
The table below outlines common stress conditions and potential degradation products that would be monitored in a stability study.
| Stress Condition | Potential Degradation Pathway | Likely Degradation Products |
| Acidic (e.g., HCl) | Cleavage of N-Boc group | N-methyl-O4-acetyl-L-tyrosine |
| Basic (e.g., NaOH) | Hydrolysis of O-acetyl group | N-Boc-N-methyl-L-tyrosine |
| Oxidative (e.g., H₂O₂) | Oxidation of tyrosine ring | Oxidized tyrosine derivatives |
| Thermal | General decomposition | Various smaller molecules, potential racemization |
By systematically applying these advanced analytical methodologies, a comprehensive understanding of the purity, isomeric composition, quantity, and stability of this compound can be achieved, ensuring its suitability for its intended scientific applications.
Future Directions and Emerging Research Avenues for N Boc N Methyl O4 Acetyl L Tyrosine Dcha
Integration with Novel Chemical Synthesis Technologies (e.g., Flow Chemistry, Automated Synthesis)
The intricate structure of N-Boc-N-methyl-O4-acetyl-L-tyrosine DCHA makes it a prime candidate for integration into modern chemical synthesis platforms that prioritize efficiency, precision, and automation.
Flow Chemistry: The use of continuous-flow systems for chemical reactions offers numerous advantages over traditional batch processing, including enhanced safety, better temperature control, and improved scalability. For a multifaceted compound like this compound, flow chemistry could enable more precise control over reaction conditions during its incorporation into larger molecules. This is particularly relevant for delicate operations such as deprotection steps or coupling reactions where reaction times and temperatures are critical to prevent side reactions or degradation of the acetyl group. The enhanced solubility and stability afforded by the DCHA salt form are also advantageous in maintaining homogeneity in a flow system.
Automated Synthesis: Automated peptide synthesizers are now standard tools in biochemical research. cem.deluxembourg-bio.com The Boc protection strategy is a well-established method in solid-phase peptide synthesis (SPPS). nbinno.comnih.govpeptide.com this compound could be seamlessly integrated into automated SPPS protocols. The N-methylation offers a way to introduce conformational constraints and increase proteolytic resistance in the resulting peptides, while the O-acetyl group can serve as a temporary protecting group or as a functional modification in the final peptide. The automated nature of these synthesizers would allow for the efficient and high-throughput creation of peptide libraries incorporating this unique amino acid, facilitating screening for biological activity.
| Technology | Potential Advantages for this compound |
| Flow Chemistry | Precise control of reaction parameters, improved safety, and scalability. |
| Automated Synthesis | High-throughput synthesis of peptides and other polymers. |
Exploration of this compound in Advanced Materials Science
The field of materials science is increasingly looking towards biologically derived molecules to create novel materials with unique properties. The self-assembly of amino acid derivatives is a promising avenue for the bottom-up fabrication of functional nanomaterials.
For instance, research has shown that Boc-protected dipeptides can self-assemble into piezoelectric materials. rsc.org These materials can generate an electrical charge in response to mechanical stress, making them valuable for applications in sensors and energy harvesting. The specific stereochemistry and functional groups of this compound could direct its self-assembly into well-ordered nanostructures with interesting electronic or optical properties. The N-methyl and O-acetyl groups would influence the intermolecular interactions, potentially leading to the formation of nanotubes, nanofibers, or other complex architectures. Future research could explore how this compound, alone or in combination with other molecules, can be used to create new classes of biocompatible and biodegradable materials.
Role in the Development of Next-Generation Bioactive Molecules and Probes
The structural features of this compound make it a valuable precursor for the synthesis of novel bioactive molecules and chemical probes.
Bioactive Molecules: As a derivative of tyrosine, this compound is relevant to the study of neurological disorders and other biological processes where tyrosine plays a key role. chemimpex.comchemimpex.com The N-methylation is a common strategy in medicinal chemistry to improve the pharmacokinetic properties of a drug candidate, such as its metabolic stability and membrane permeability. The O-acetyl group can be a handle for further functionalization or can modulate the electronic properties of the phenolic ring. Therefore, this compound could be a key intermediate in the synthesis of new therapeutic agents, including enzyme inhibitors and receptor ligands. fishersci.ca
Molecular Probes: Chemical probes are essential tools for studying biological systems. The acetyl group on the tyrosine side chain could potentially be replaced with a fluorescent tag, a biotin (B1667282) handle for affinity purification, or a cross-linking agent to study protein-protein interactions. The precise structure of this compound allows for its specific incorporation into peptides or small molecules designed to interact with a particular biological target.
| Application Area | Potential Contribution of this compound |
| Bioactive Molecules | Precursor for drugs with improved stability and permeability. |
| Molecular Probes | Scaffold for the attachment of reporter groups for biological imaging and assays. |
Interdisciplinary Research with Proteomics, Structural Biology, and Chemical Genetics
The unique characteristics of this compound open up exciting possibilities for interdisciplinary research.
Proteomics: N-terminal methylation is a known post-translational modification that can regulate protein function and interactions. nih.gov The study of the "N-terminal methylome" is an emerging area in proteomics. nih.gov Synthesizing peptides that contain N-methylated amino acids like the one derived from this compound can provide valuable standards and tools for developing new mass spectrometry-based methods to identify and quantify protein N-methylation in complex biological samples.
Structural Biology: The incorporation of modified amino acids into proteins is a powerful technique in structural biology to probe protein structure and function. The N-methyl group can induce specific conformational changes in the peptide backbone, which can be studied by techniques like X-ray crystallography and NMR spectroscopy. The O-acetyl group can also influence the local chemical environment and interactions of the tyrosine side chain.
Chemical Genetics: Chemical genetics utilizes small molecules to perturb protein function and dissect biological pathways. This compound can be used to build libraries of peptides or small molecules that can be screened for their ability to modulate specific cellular processes. The systematic variation of the functional groups on this tyrosine derivative would allow for a detailed exploration of structure-activity relationships.
Q & A
Q. What are the critical steps in synthesizing N-Boc-N-methyl-O4-acetyl-L-tyrosine DCHA?
- Methodological Answer : The synthesis involves sequential protection and modification of L-tyrosine:
Boc Protection : Introduce the tert-butoxycarbonyl (Boc) group to the α-amine using di-tert-butyl dicarbonate (Boc₂O) in a basic solvent (e.g., THF or DCM) .
N-Methylation : Employ methyl iodide (CH₃I) under Schotten-Baumann conditions or reductive amination with formaldehyde and sodium cyanoborohydride .
O4-Acetylation : Acetylate the phenolic hydroxyl group using acetic anhydride (Ac₂O) in the presence of a catalyst (e.g., DMAP) .
Salt Formation : React the product with dicyclohexylamine (DCHA) in a polar aprotic solvent (e.g., ethyl acetate) to form the DCHA salt .
Purification typically involves recrystallization or column chromatography. Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and NMR (δ ~1.4 ppm for Boc tert-butyl group) .
Q. Which analytical techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR to confirm Boc (δ 1.4 ppm), acetyl (δ 2.1 ppm), and DCHA cyclohexyl protons (δ 1.0–2.0 ppm). Use deuterated DMSO or CDCl₃ to resolve overlapping signals .
- HPLC : Reverse-phase HPLC (e.g., C18 column, 0.1% TFA in water/acetonitrile gradient) to assess purity (>95%) and detect unreacted intermediates .
- Mass Spectrometry : ESI-MS for molecular ion confirmation (e.g., [M+H]⁺ or [M+DCHA]⁺ adducts) .
Q. How should this compound be stored to ensure stability?
- Methodological Answer :
- Store at –20°C in airtight, light-resistant containers under inert gas (N₂ or Ar) to prevent hydrolysis of the Boc and acetyl groups .
- Monitor degradation via periodic HPLC analysis; degradation products may include free tyrosine (retention time ~3–5 min under standard conditions) .
Advanced Research Questions
Q. How can selective O4-acetylation be optimized to avoid side reactions with the Boc group?
- Methodological Answer :
- Use mild acetylating agents (e.g., acetyl chloride instead of Ac₂O) in dichloromethane at 0–5°C to limit Boc cleavage .
- Monitor reaction progress with TLC (silica gel, ethyl acetate/hexane). Quench with ice-cold water to isolate the product .
- If Boc deprotection occurs, reintroduce Boc post-acetylation using Boc₂O and DMAP .
Q. What strategies resolve overlapping NMR signals between DCHA and the main compound?
- Methodological Answer :
- Deuteration : Use deuterated DCHA (if available) to simplify proton assignments .
- 2D NMR : Employ HSQC or COSY to distinguish DCHA cyclohexyl protons (δ 1.0–2.0 ppm) from the main compound’s aliphatic chains .
- Solvent Screening : Test solvents like DMSO-d₆ or methanol-d₄ to shift residual proton signals .
Q. How can low yields during DCHA salt formation be addressed?
- Methodological Answer :
- Solvent Optimization : Use ethyl acetate or THF for better solubility. Avoid DMF due to high boiling points .
- Stoichiometry : Maintain a 1:1 molar ratio of free acid to DCHA. Excess DCHA complicates purification .
- Temperature Control : Crystallize at 4°C to enhance salt precipitation .
Q. What are common impurities in the final product, and how are they quantified?
- Methodological Answer :
- Impurities : Residual DCHA, unacetylated tyrosine derivatives, or Boc-deprotected byproducts.
- Detection :
- HPLC-MS : Identify impurities via retention time shifts and mass adducts .
- Ion Chromatography : Quantify free DCHA using a cation-exchange column .
Q. How can residual DCHA be removed without degrading the main compound?
- Methodological Answer :
- Liquid-Liquid Extraction : Partition between ethyl acetate and 1M HCl; DCHA partitions into the aqueous phase .
- Size-Exclusion Chromatography : Use Sephadex LH-20 in methanol to separate DCHA (lower MW) from the main compound .
Key Considerations for Experimental Design
- Contradictions in Evidence : While and describe similar Boc-protected tyrosine derivatives, the O4-acetyl group in the target compound may alter solubility and reactivity. Validate synthetic steps empirically.
- Data Gaps : Limited evidence on enzymatic stability or in vivo applications. Cross-reference tyrosine derivative studies (e.g., ) for extrapolation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
